

delta-Damascone CAS number and molecular formula

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Compound of Interest

Compound Name: *delta-Damascone*

Cat. No.: *B1588474*

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An In-depth Technical Guide to delta-Damascone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **delta-Damascone**, a significant fragrance and flavor compound. It covers its fundamental chemical properties, synthesis, toxicological data, and the primary biological pathway it activates.

Chemical Identity and Properties

delta-Damascone is a member of the rose ketone family of compounds, known for their complex fruity and floral scents.

Table 1: Chemical Identifiers for **delta-Damascone**

Identifier	Value
CAS Number	57378-68-4[1]
Molecular Formula	C ₁₃ H ₂₀ O
IUPAC Name	(E)-1-(2,6,6-trimethylcyclohex-3-en-1-yl)but-2-en-1-one
Synonyms	δ-Damascone, 1-(2,6,6-Trimethyl-3-cyclohexen-1-yl)-2-buten-1-one
Molecular Weight	192.30 g/mol

Table 2: Physicochemical Properties of **delta-Damascone**

Property	Value	Source
Physical Form	Colorless to pale yellow liquid	[AICIS, 2022][2]
Melting Point	10°C	[AICIS, 2022][2]
Boiling Point	230°C (with decomposition)	[AICIS, 2022][2]
Vapor Pressure	2.72 Pa at 23°C	[AICIS, 2022][2]
Water Solubility	77.2 mg/L at 20°C	[AICIS, 2022][2]
Henry's Law Constant	15.5 Pa·m ³ /mol (calculated)	[AICIS, 2022][2]
Log P	4.13	[ScenTree][3]

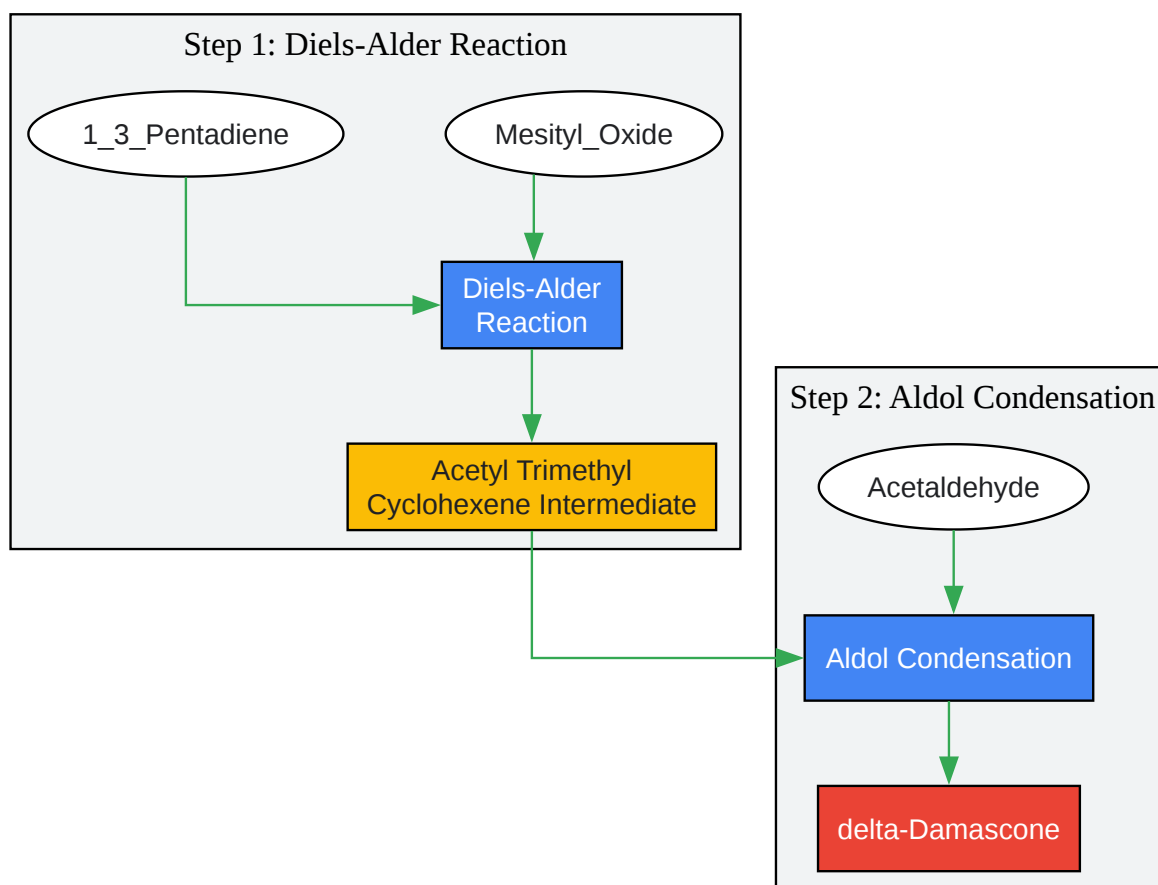
Synthesis of delta-Damascone

The industrial synthesis of **delta-Damascone** is a multi-step process. A common route involves a Diels-Alder reaction followed by an aldol condensation.[3]

A general and cost-effective method for producing **delta-Damascone** involves two key reactions:

- **Diels-Alder Reaction:** This reaction creates the substituted cyclohexene ring structure. It involves the reaction of a diene (1,3-pentadiene) with a dienophile (mesityl oxide). This step forms an acetyl trimethyl cyclohexene intermediate.[3]
- **Aldol Condensation:** The intermediate product from the first step then undergoes an aldol condensation with acetaldehyde to form the final **delta-Damascone** product.[3]

A patented method provides more specific details for a similar process to produce delta- and epsilon-damascones.[4] This process involves the anionic cleavage of a specific diallyl alcohol in the presence of a strong base, followed by isomerization using an acidic agent.[4]



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Caption: General synthesis workflow for **delta-Damascone**.

Toxicological Profile

delta-Damascone has undergone toxicological review for its use as a fragrance ingredient.[5] The data is crucial for risk assessment and ensuring consumer safety.

Toxicological evaluations are conducted following standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

- **Acute Oral Toxicity:** Assessed to determine the median lethal dose (LD₅₀). For δ -damascone, the LD₅₀ in mice is 1821 mg/kg bw.
- **Skin Sensitization:** The potential to cause an allergic skin reaction is a critical endpoint. The International Fragrance Association (IFRA) has set standards based on test data showing the sensitizing potential of damascones.[6] The use of damascones in finished cosmetic products is restricted to a total level not exceeding 0.02%.[6]
- **Mutagenicity:** Studies, such as the Ames test (e.g., OECD 471), are performed to assess the potential for genetic mutations. **delta-Damascone** did not show mutagenic activity in *Salmonella typhimurium* or *Escherichia coli* strains.
- **Aquatic Toxicity:** Environmental safety is assessed through tests on various trophic levels. For example, biodegradability can be assessed using the OECD TG 301C (MITI) test, in which **delta-Damascone** showed 0% biodegradation over 28 days.[2]

Table 3: Summary of Toxicological Data for **delta-Damascone**

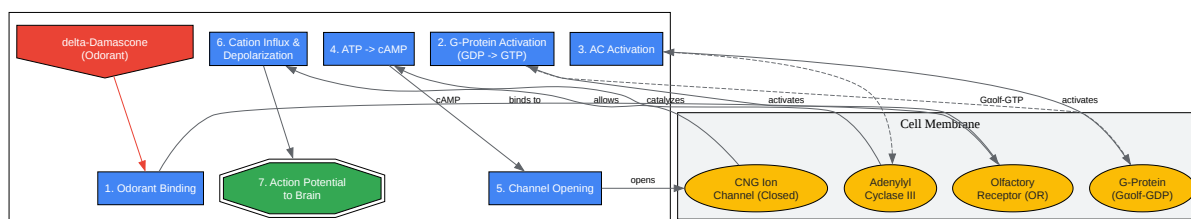
Endpoint	Result	Species	Source
Acute Oral Toxicity (LD ₅₀)	1821 mg/kg bw	Mouse	[AICIS, 2018]
Skin Sensitization	Potential sensitizer	Human/Animal	[IFRA][6]
Mutagenicity (Ames Test)	Non-mutagenic	Bacteria	[AICIS, 2018]
Acute Fish Toxicity (96h LC ₅₀)	0.97 mg/L	Fish	[AICIS, 2022][2]
Algae Toxicity (72h ErC ₅₀)	4.54 mg/L	P. subcapitata	[IFF, 2019][7]
Ready Biodegradability	Not readily biodegradable (0% in 28d)	Microorganisms	[AICIS, 2022][2]

Biological Activity: Olfactory Signaling Pathway

The primary biological effect of **delta-Damascone** relevant to its use is the perception of smell. This process is initiated by the binding of the odorant molecule to Olfactory Receptors (ORs) in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs), and their activation triggers a specific intracellular signaling cascade.[1][8]

- **Odorant Binding:** **delta-Damascone**, an odorant, binds to a specific Olfactory Receptor (OR) on the cilia of an Olfactory Receptor Neuron (ORN).[1]
- **G-Protein Activation:** This binding causes a conformational change in the OR, activating the associated G-protein (G α olf). The G α olf subunit exchanges GDP for GTP.[9]
- **Adenylyl Cyclase Activation:** The activated G α olf-GTP complex binds to and activates Adenylyl Cyclase III.[10]
- **cAMP Production:** Activated Adenylyl Cyclase converts ATP into cyclic AMP (cAMP).[9]

- Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels. [1]
- Depolarization: The opening of CNG channels allows an influx of cations (primarily Ca^{2+} and Na^{+}), causing depolarization of the ORN membrane.[1]
- Signal Transmission: This depolarization, if it reaches the threshold, generates an action potential that travels along the axon of the ORN to the olfactory bulb in the brain, where the signal is processed.[1]



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Caption: The olfactory signal transduction pathway initiated by an odorant.

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